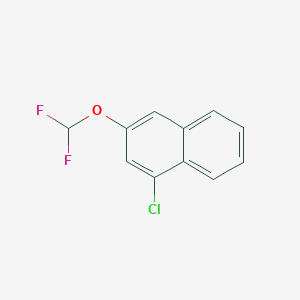

1-Chloro-3-(difluoromethoxy)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClF2O |

|---|---|

Molecular Weight |

228.62 g/mol |

IUPAC Name |

1-chloro-3-(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H7ClF2O/c12-10-6-8(15-11(13)14)5-7-3-1-2-4-9(7)10/h1-6,11H |

InChI Key |

PLWFLVGAAYHFKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Chloro 3 Difluoromethoxy Naphthalene

De Novo Synthesis Approaches to the Naphthalene (B1677914) Core

The construction of the naphthalene scaffold is a fundamental aspect of the synthesis of 1-Chloro-3-(difluoromethoxy)naphthalene. De novo synthesis offers the flexibility to introduce desired substitution patterns from acyclic precursors. Traditional methods for naphthalene synthesis include electrophilic aromatic substitution, but modern approaches often rely on more versatile and regioselective strategies. nih.gov

One powerful strategy involves the rhodium-catalyzed double C-H functionalization of arenes with alkynes. This method allows for the construction of highly substituted naphthalene derivatives from readily available starting materials. researchgate.net Another innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines. This one-step process precisely swaps the nitrogen atom of an isoquinoline for a CH unit, providing a novel route to substituted naphthalenes. nih.gov Mechanistic studies suggest this transformation proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. nih.gov

Furthermore, dearomatization reactions of naphthalenes provide a pathway to functionalized dihydronaphthalene intermediates, which can be subsequently rearomatized to the desired naphthalene core. Palladium-catalyzed dearomative 1,4-difunctionalization and photoredox-catalyzed 1,2-hydroalkylation are examples of such strategies. rsc.orgresearchgate.net

| De Novo Synthesis Strategy | Key Features | Potential Application for this compound |

| Rhodium-catalyzed double C-H functionalization | Utilizes arenes and alkynes; allows for high substitution. researchgate.net | Could be adapted to construct the 1-chloro-3-hydroxynaphthalene precursor from appropriately substituted arene and alkyne starting materials. |

| Nitrogen-to-carbon transmutation of isoquinolines | One-step process; precise atom swapping. nih.gov | A suitably substituted isoquinoline could be converted to the corresponding naphthalene derivative, installing the chloro and a precursor to the difluoromethoxy group. |

| Dearomatization-rearomatization strategies | Access to functionalized dihydronaphthalene intermediates. rsc.orgresearchgate.net | Could be employed to introduce the chloro and hydroxyl functionalities onto the naphthalene ring system prior to difluoromethylation. |

Targeted Difluoromethylation Methodologies for Naphthalene Systems

The introduction of the difluoromethoxy group onto the naphthalene core is a critical step in the synthesis of this compound. This can be achieved through various difluoromethylation strategies, primarily involving the reaction of a 1-chloro-3-hydroxynaphthalene precursor with a difluoromethylating agent.

Metal-Catalyzed Difluoromethoxylation Reactions

Transition metal catalysis offers efficient and selective methods for the formation of C-O bonds, including the introduction of the difluoromethoxy group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct difluoromethoxylation of aryl halides is an area of ongoing research, palladium catalysts are well-established for various C-C and C-heteroatom bond formations on the naphthalene ring. rsc.orgnih.govnih.gov For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the coupling of 1-chloro-3-naphthol with a suitable difluoromethylating agent.

| Catalyst System | Substrate Scope | Reaction Conditions | Potential for this compound |

| Pd(OAc)₂ / Ligand | Aryl halides, phenols | Base, Solvent, Heat | Coupling of 1-chloro-3-naphthol with a difluoromethyl source. |

| Pd(PPh₃)₄ | Chloromethylnaphthalenes | Mild conditions | While used for amination, highlights the reactivity of chloro-naphthalene derivatives under Pd catalysis. nih.gov |

Ruthenium and iridium catalysts are known to mediate a variety of transformations, including C-H functionalization and hydrogenation of naphthalenes. rsc.orgdicp.ac.cn While direct difluoromethoxylation of naphthalenes using these metals is not extensively documented, their ability to activate C-H bonds could potentially be harnessed for a direct C-H difluoromethoxylation approach, bypassing the need for a pre-functionalized naphthol. rsc.org Iridium photocatalysis has been utilized in radical-induced difluoromethylation reactions, suggesting a potential pathway for the introduction of the CF₂H group. mdpi.com

Nucleophilic and Electrophilic Difluoromethylation Pathways

Nucleophilic and electrophilic difluoromethylation reactions represent fundamental strategies for introducing the difluoromethyl group.

In a nucleophilic approach, a difluoromethyl anion equivalent reacts with an electrophilic substrate. For the synthesis of this compound, this would typically involve the deprotonation of 1-chloro-3-naphthol to form a naphthoxide, which then acts as a nucleophile towards a difluorocarbene source or an electrophilic difluoromethylating agent. Difluoromethyltri(n-butyl)ammonium chloride has been shown to be an effective difluorocarbene reagent for the O-difluoromethylation of phenols under basic conditions. cas.cn Another common precursor for generating difluorocarbene is chlorodifluoromethane (Freon 22).

Conversely, electrophilic difluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers a "CF₂H⁺" equivalent. While less common for O-difluoromethylation, electrophilic pathways are crucial for C-difluoromethylation of electron-rich aromatic systems. acs.org

| Pathway | Reagent/Precursor | Mechanism | Applicability |

| Nucleophilic | Difluoromethyltri(n-butyl)ammonium chloride cas.cn | Generation of difluorocarbene (:CF₂) followed by nucleophilic attack of the naphthoxide. | Highly suitable for the O-difluoromethylation of 1-chloro-3-naphthol. |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H) scienceopen.com | Fluoride-activated generation of the CF₂H⁻ anion equivalent. | Can be used for nucleophilic difluoromethylation of activated systems. scienceopen.com |

| Electrophilic | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide acs.org | Delivers an electrophilic fluoroalkylthio group. | Primarily for C-S bond formation, but illustrates the principle of electrophilic fluoroalkylation. acs.org |

Radical Difluoromethylation Strategies and Precursors

Radical difluoromethylation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of a wide range of substrates under mild conditions. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the substrate.

For the synthesis of this compound, a radical pathway could potentially involve the reaction of 1-chloro-3-naphthol with a difluoromethyl radical source. However, radical O-difluoromethylation is less common than C-difluoromethylation. A more plausible radical strategy would be the difluoromethylation of a related naphthalene derivative, which could then be converted to the target compound. nih.gov

Common precursors for generating the difluoromethyl radical include zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which has been shown to be an effective reagent for the difluoromethylation of heteroarenes. nih.gov Photocatalysis, often employing iridium or ruthenium-based photosensitizers, provides a mild and efficient method for generating difluoromethyl radicals from various precursors. mdpi.com

| Radical Precursor | Activation Method | Key Features |

| Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) nih.gov | Oxidative conditions | Air-stable, free-flowing powder; generates a nucleophilic CF₂H radical. nih.gov |

| HCF₂SO₂Na acs.org | Electrochemical oxidation | Generates the difluoromethyl radical electrochemically. acs.org |

| Bromodifluoromethane (HCF₂Br) | Photocatalysis (e.g., Ir(ppy)₃) | Visible-light mediated radical generation. mdpi.com |

Single-Electron Transfer (SET) Mechanisms

The introduction of fluorinated moieties into organic molecules is often accomplished through radical pathways, frequently initiated by a single-electron transfer (SET) event. In the context of difluoromethylation, photoredox catalysis has emerged as a powerful tool for generating the difluoromethyl radical (•CF2H) under mild conditions. acs.orgrsc.org The general mechanism, typically following an oxidative quenching cycle, involves the excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or fac-[Ir(ppy)₃]) by visible light. The excited-state photocatalyst then acts as a potent single-electron reductant, transferring an electron to a suitable difluoromethyl source, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine or sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.govnih.gov

This SET event results in the fragmentation of the precursor and the formation of the key •CF₂H radical. nih.gov While this radical species is highly valuable and has been widely used for the C-H difluoromethylation of heterocycles and the hydro-difluoromethylation of alkenes, its direct application to form an aryl ether bond (Ar-O-CF₂H) from a naphthol is not the typically reported pathway. nih.govnih.gov The predominant mechanisms for the O-difluoromethylation of phenolic substrates, including naphthols, involve two-electron pathways centered on difluorocarbene intermediates.

Difluorocarbene Intermediates in Synthesis

The most direct and widely employed strategy for synthesizing aryl difluoromethyl ethers, such as this compound, relies on the generation of difluorocarbene (:CF₂) as a key intermediate. This highly reactive species readily inserts into the O-H bond of a phenol or naphthol to form the desired difluoromethoxy group. The reaction is typically initiated by a base, which deprotonates the naphthol to form a more nucleophilic naphthoxide. This anion then traps the electrophilic difluorocarbene.

Several reagents have been developed to serve as convenient precursors for difluorocarbene under practical conditions. A common and cost-effective source is sodium chlorodifluoroacetate (ClCF₂CO₂Na), which undergoes thermal decarboxylation to generate :CF₂. Other effective precursors include N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which eliminates difluorocarbene in the presence of a base. acs.org Deuterium-labeling experiments using such precursors have provided strong evidence for the involvement of a difluorocarbene intermediate in the O-difluoromethylation of nucleophiles. acs.org

Interactive Table 1: Comparison of Common Difluorocarbene Precursors for O-Difluoromethylation

| Precursor | Activating Agent | Typical Conditions | Advantages |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat | DMF, 100-120 °C | Cost-effective, readily available |

| Bromodifluoromethylphosphonium Bromide | Base (e.g., K₂CO₃) | Acetonitrile, reflux | High efficiency |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Base (e.g., NaH) | THF, 0 °C to rt | Mild conditions |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Lewis Base (e.g., NaI) | DMF, 80 °C | Versatile |

S-(Difluoromethyl)sulfonium Salt-Mediated Difluoromethylation

As an alternative to traditional difluorocarbene precursors, bench-stable S-(difluoromethyl)sulfonium salts have been developed as effective reagents for the difluoromethylation of phenols and thiophenols. These salts serve as electrophilic difluorocarbene sources under basic conditions. The reaction typically proceeds by the deprotonation of the phenol or naphthol substrate with a suitable base, such as lithium hydroxide or potassium carbonate. The resulting nucleophilic anion then reacts with the sulfonium salt. Mechanistic studies suggest that this reaction also proceeds via the formation of a difluorocarbene intermediate, which is then trapped by the naphthoxide. This method offers good to excellent yields for a wide variety of functionalized phenols. researchgate.net

Interactive Table 2: Typical Conditions for S-(Difluoromethyl)sulfonium Salt-Mediated O-Difluoromethylation

| Substrate | Sulfonium Salt | Base | Solvent | Temperature | Yield |

| Phenol | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | LiOH | Acetonitrile/Water | Room Temp | Good-Excellent |

| Naphthol | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | K₂CO₃ | DMF | 60 °C | Good-Excellent |

| Substituted Phenols | S-(Difluoromethyl)diphenylsulfonium tetrafluoroborate | Cs₂CO₃ | Acetonitrile | Room Temp | Good-Excellent |

Introduction of Halogenation on the Naphthalene Ring

The synthesis of this compound requires the regioselective introduction of a chlorine atom onto the naphthalene core. The position of chlorination is dictated by the directing effects of the substituents already present on the ring and the choice of chlorinating agent and conditions. This process is a classic example of electrophilic aromatic substitution, where controlling the regioselectivity is paramount. nih.gov

Regioselective Chlorination Methodologies

Achieving regioselective chlorination at the C-1 position of a 3-substituted naphthalene presents a significant synthetic challenge. The outcome is highly dependent on the electronic nature of the substituent at the C-3 position.

If the substrate is 3-hydroxynaphthalene (3-naphthol), the hydroxyl group is a powerful activating ortho-, para-director. In the naphthalene system, the positions ortho to C-3 are C-2 and C-4. Therefore, direct chlorination with standard reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would be expected to favor substitution at the C-2 and C-4 positions. However, specialized methods have been developed to achieve high regioselectivity in the halogenation of naphthols. For instance, systems using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) in combination with a Lewis acid such as aluminum chloride (AlCl₃) have shown remarkable success in directing chlorination to the ortho position of naphthols, yielding products like 1-chloro-2-naphthol from 2-naphthol with high selectivity. researchgate.net Similar strategies could potentially be adapted to control the chlorination of 3-naphthol.

Alternatively, if chlorination is performed after the introduction of the difluoromethoxy group, the substrate is 3-(difluoromethoxy)naphthalene. The -OCF₂H group is electron-withdrawing, which deactivates the naphthalene ring towards electrophilic substitution, requiring harsher reaction conditions and potentially altering the regiochemical outcome.

Interactive Table 3: Factors Influencing Regioselectivity in Naphthalene Chlorination

| Factor | Influence on Regioselectivity | Example |

| Directing Group | Activating groups (-OH) direct to ortho/para positions. Deactivating groups (-OCF₂H) direct to meta positions and slow the reaction. | Chlorination of 3-naphthol favors C-2/C-4; chlorination of 3-(difluoromethoxy)naphthalene would be more difficult. |

| Chlorinating Agent | The steric bulk and reactivity of the electrophile can influence the site of attack. | N-Chlorosuccinimide (NCS) vs. Sulfuryl Chloride (SO₂Cl₂). |

| Catalyst/Additive | Lewis acids or specialized reagents can form complexes that direct the electrophile to a specific position. | The PIFA/AlCl₃ system promotes ortho-chlorination of naphthols. researchgate.net |

| Solvent | The polarity of the solvent can influence the stability of intermediates and affect the product ratio. | Chlorination in polar vs. non-polar solvents can yield different isomer distributions. |

Sequential and Convergent Synthesis Designs for the Compound

The construction of this compound is best approached through a sequential synthesis, where the order of the chlorination and difluoromethylation steps is a critical strategic decision.

Route A: Chlorination followed by Difluoromethylation

This strategy begins with the chlorination of 3-hydroxynaphthalene to form the key intermediate, 1-chloro-3-hydroxynaphthalene.

Step 1: Regioselective Chlorination. 3-hydroxynaphthalene is subjected to chlorination. As discussed, achieving high selectivity for the C-1 position over the more electronically favored C-2 and C-4 positions is the primary challenge. This may require screening specialized chlorinating systems or accepting the formation of isomeric mixtures that necessitate chromatographic separation.

Step 2: O-Difluoromethylation. The resulting 1-chloro-3-hydroxynaphthalene is then converted to the final product. This step is a standard O-difluoromethylation of a substituted phenol and can be achieved in high yield using methods involving difluorocarbene intermediates, such as heating with sodium chlorodifluoroacetate or reacting with an S-(difluoromethyl)sulfonium salt under basic conditions.

Route B: Difluoromethylation followed by Chlorination

This alternative sequence involves introducing the difluoromethoxy group first.

Step 1: O-Difluoromethylation. 3-hydroxynaphthalene is first converted to 3-(difluoromethoxy)naphthalene using one of the methods described previously. This step is generally high-yielding and straightforward.

Step 2: Regioselective Chlorination. The subsequent chlorination of 3-(difluoromethoxy)naphthalene is more challenging. The -OCF₂H group deactivates the ring, making the electrophilic substitution reaction slower and requiring more forcing conditions. The directing effect of the deactivating group would need to be carefully considered to predict the resulting regioisomers.

Comparison of Routes

Route A is generally considered the more viable pathway. The strong activating effect of the hydroxyl group facilitates the electrophilic chlorination step, even if controlling the regioselectivity is challenging. In contrast, Route B suffers from a difficult and potentially low-yielding chlorination step on a deactivated aromatic ring. Therefore, the preferred synthetic design involves the initial preparation of 1-chloro-3-hydroxynaphthalene, followed by the robust and well-established O-difluoromethylation reaction.

Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of specific nuclei. For 1-Chloro-3-(difluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to reveal signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the single proton of the difluoromethoxy group. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and difluoromethoxy substituents. The proton of the -OCF₂H group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.0 - 8.2 | m | - |

The ¹³C NMR spectrum will show distinct signals for each of the eleven carbon atoms in unique electronic environments. The carbon atom of the difluoromethoxy group will be identifiable by its characteristic chemical shift and its coupling to the attached fluorine atoms, appearing as a triplet. The ten carbons of the naphthalene ring will appear in the aromatic region, with their specific shifts influenced by the positions of the chloro and difluoromethoxy substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Ar-C | 110 - 150 | s |

| Ar-C -Cl | 130 - 140 | s |

| Ar-C -O | 150 - 160 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet due to coupling with the single proton of the same group.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

To definitively assign the signals observed in the one-dimensional NMR spectra, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the naphthalene ring, helping to trace the connectivity of the aromatic system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the protonated carbons of the naphthalene ring and the carbon of the difluoromethoxy group to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two or three bonds. It is invaluable for identifying the positions of the substituents by showing correlations from the protons on the naphthalene ring to the quaternary carbons, including the carbon bearing the chloro group and the carbon attached to the difluoromethoxy group.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the molecular formula C₁₁H₇ClF₂O. The theoretical exact mass would be calculated and compared to the experimental value. The presence of a chlorine atom would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₇ClF₂O), the analysis would be expected to reveal a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion, particularly the presence of chlorine, would provide further confirmation of the elemental composition. The fragmentation pattern would offer insights into the stability of different parts of the molecule, with characteristic losses of fragments such as Cl, OCHF₂, and parts of the naphthalene ring system.

A search for specific EI-MS data for this compound did not yield detailed fragmentation patterns or relative abundance information.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the aromatic naphthalene ring.

C-Cl stretching vibrations.

C-O-C stretching vibrations of the ether linkage.

C-F stretching vibrations of the difluoromethoxy group.

Specific FT-IR spectral data, including peak positions and intensities for this compound, were not found in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for a detailed understanding of the molecular geometry, including the planarity of the naphthalene ring system and the conformation of the difluoromethoxy group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-stacking or halogen bonding, would be revealed.

A search for published crystal structure data for this compound, including unit cell parameters, space group, and atomic coordinates, was unsuccessful.

In the absence of specific experimental data for this compound, a detailed, data-driven elucidation of its molecular structure as per the requested outline cannot be provided at this time. Further experimental research is required to generate the necessary spectroscopic and crystallographic information for this compound.

Computational Chemistry and Theoretical Investigations of 1 Chloro 3 Difluoromethoxy Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecules like 1-Chloro-3-(difluoromethoxy)naphthalene. These calculations provide a quantum mechanical description of the electron density to determine the molecule's most stable three-dimensional arrangement and its electronic properties.

Conformer Analysis and Stability

The presence of the flexible difluoromethoxy group attached to the rigid naphthalene (B1677914) core suggests the existence of multiple conformers for this compound. Conformational analysis is crucial to identify the different spatial arrangements of the atoms and to determine their relative stabilities. The orientation of the C-O-C-H and O-C-F-F dihedral angles of the difluoromethoxy group relative to the naphthalene ring are key determinants of conformational isomers.

Computational studies on similar fluorinated alkanes have shown that the gauche effect can play a significant role in the stability of conformers. nih.gov For this compound, DFT calculations would likely reveal that the most stable conformer is the one that minimizes steric hindrance between the difluoromethyl group, the chlorine atom, and the adjacent hydrogen atoms on the naphthalene ring. The relative energies of different conformers can be calculated to predict their population distribution at a given temperature. While specific experimental data for this compound is not available, theoretical calculations for similar molecules like cis-1-chloro-3-fluorocyclohexane have shown that the conformation with equatorial substituents is generally more stable. princeton.edu

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-O-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 2.5 |

| B | 60° (syn-clinal) | 0.8 |

| C | 120° (anti-clinal) | 0.0 |

| D | 180° (anti-periplanar) | 1.2 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not publicly available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity towards electrophiles and nucleophiles.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, making it susceptible to electrophilic attack. The LUMO, conversely, would likely have significant contributions from the chloro and difluoromethoxy substituents, indicating potential sites for nucleophilic interaction. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net The introduction of substituents like chlorine and difluoromethoxy can tune the HOMO-LUMO gap of the naphthalene core. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational results for this molecule are not publicly available.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations can reveal the conformational landscape by simulating the atomic motions, allowing for the observation of transitions between different conformers. mdpi.com

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

For instance, in electrophilic aromatic substitution reactions on the naphthalene ring, quantum chemical calculations can predict the most likely site of attack by comparing the activation energies for substitution at different positions. FMO theory can also be applied here to understand how the interaction between the HOMO of the naphthalene derivative and the LUMO of the electrophile governs the reaction pathway. wikipedia.org

Hydrogen Bonding Interactions and the Difluoromethyl Group

The difluoromethyl group (-CF2H) in this compound has the potential to act as a weak hydrogen bond donor through its hydrogen atom. This is due to the electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond. The ability of the difluoromethyl group to form hydrogen bonds can have significant implications for the molecule's physical properties and its interactions with other molecules, including biological targets.

Computational studies on molecules containing the 1,3-difluoropropylene motif have highlighted the importance of fluorine in influencing molecular conformation. nih.gov In the case of this compound, intramolecular hydrogen bonding between the hydrogen of the difluoromethyl group and the lone pair of the chloro substituent or the pi-system of the naphthalene ring could influence the preferred conformation. Intermolecularly, the difluoromethyl group could engage in hydrogen bonding with solvent molecules or other functional groups in a larger assembly, impacting its supramolecular chemistry.

Chemical Reactivity and Transformation Pathways of 1 Chloro 3 Difluoromethoxy Naphthalene

Reactivity of the Chlorinated Naphthalene (B1677914) Moiety

The presence of a chlorine atom on the naphthalene ring opens up avenues for various substitution and coupling reactions, characteristic of aryl halides.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated by electron-withdrawing groups. chemistrysteps.com In 1-Chloro-3-(difluoromethoxy)naphthalene, both the chlorine atom and the difluoromethoxy group are electron-withdrawing, which can facilitate nucleophilic attack on the carbon atom bearing the chlorine. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride ion. chemistrysteps.com The rate of reaction is dependent on the nature of the nucleophile and the reaction conditions.

It is important to note that for SNAr to occur readily, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for optimal resonance stabilization of the Meisenheimer complex. chemistrysteps.com In the case of this compound, the difluoromethoxy group is in the meta position relative to the chlorine, which may result in lower reactivity compared to ortho or para substituted analogues.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Sodium methoxide (NaOCH₃) | Methoxy-substituted naphthalene | Typically in methanol at elevated temperatures |

| Sodium thiophenoxide (NaSPh) | Phenylthio-substituted naphthalene | Often in a polar aprotic solvent like DMF or NMP |

| Ammonia (NH₃) or Amines (RNH₂) | Amino-substituted naphthalene | Can require high pressure and temperature |

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The regioselectivity of this reaction on a substituted naphthalene ring is governed by the electronic effects of the existing substituents. Both the chlorine atom and the difluoromethoxy group are deactivating towards electrophilic attack due to their electron-withdrawing nature. They direct incoming electrophiles primarily to the meta-position relative to themselves. However, in a disubstituted naphthalene system like this compound, the directing effects of both groups must be considered. The chlorine atom is an ortho, para-director, while the difluoromethoxy group is also expected to direct ortho and para. The interplay of these directing effects and the inherent reactivity of the different positions on the naphthalene ring will determine the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

The chlorine atom of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a low-valent palladium complex, transmetalation from an organometallic reagent to the palladium center, and reductive elimination to yield the final product and regenerate the palladium catalyst. nih.gov

A variety of cross-coupling reactions can be envisaged for this molecule, including:

Suzuki Coupling: Reaction with an organoboron reagent.

Stille Coupling: Reaction with an organotin reagent.

Negishi Coupling: Reaction with an organozinc reagent. researchgate.net

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

The success of these reactions often depends on the choice of the palladium catalyst, ligands, base, and solvent. For aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of bulky and electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step. nih.gov

Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acids, esters) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |

| Stille | Organotin | C-C | Pd(PPh₃)₄ |

| Negishi | Organozinc | C-C | Pd(dba)₂ with phosphine ligands |

| Heck | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Buchwald-Hartwig | Amine | C-N | Pd(dba)₂ or Pd(OAc)₂ with bulky phosphine ligands |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) imparts unique properties to the molecule and also has its own characteristic reactivity.

The difluoromethoxy group is generally considered to be metabolically stable due to the strength of the carbon-fluorine bonds. nih.gov This stability makes it an attractive substituent in medicinal chemistry. However, under certain harsh conditions, cleavage of the O-CF₂H bond can occur. For instance, strong acids or bases at high temperatures could potentially hydrolyze the difluoromethoxy group. The presence of the two fluorine atoms stabilizes the group against cleavage compared to a simple methoxy group. nih.gov

While the carbon-fluorine bond is very strong, reactions involving the displacement of fluorine atoms are generally difficult to achieve. However, under specific conditions, such as with very strong nucleophiles or under reductive conditions, defluorination could potentially occur, though this is not a common transformation for difluoromethoxy groups. researchgate.net More relevant is the potential for the C-H bond in the OCF₂H group to participate in reactions. The electron-withdrawing fluorine atoms increase the acidity of this proton, making it susceptible to deprotonation by strong bases. The resulting carbanion could then react with electrophiles, although this reactivity is not as commonly exploited as transformations at the chlorinated naphthalene core.

Radical Reactions and Pathways

Radical reactions involving this compound would primarily be influenced by the stability of the potential radical intermediates that can be formed on the naphthalene ring. The substitution pattern will direct the regioselectivity of radical attack.

Pathways of Radical Halogenation:

Free-radical halogenation, typically initiated by UV light, is a characteristic reaction of alkyl-substituted aromatic compounds. wikipedia.org For this compound, radical halogenation would proceed via a free-radical chain mechanism. wikipedia.org The regioselectivity of hydrogen abstraction by a halogen radical is determined by the stability of the resulting naphthyl radical.

The naphthalene ring itself can be subject to radical substitution reactions. The stability of the intermediate radical is a key factor in determining the position of substitution. In general, substitution at the 1-position of naphthalene is favored as the resulting radical is more stabilized by resonance. libretexts.org However, the presence of existing substituents significantly influences the reaction's course.

The chloro group at the 1-position is an electron-withdrawing group and will influence the electron density of the naphthalene ring. The difluoromethoxy group at the 3-position is also electron-withdrawing. These electronic effects can influence the approach of the radical species and the stability of the transition states.

Predicted Regioselectivity in Radical Bromination:

In a hypothetical radical bromination reaction, a bromine radical would abstract a hydrogen atom from the naphthalene ring. The positions available for abstraction are C2, C4, C5, C6, C7, and C8. The stability of the resulting naphthyl radical at each of these positions would determine the major product. The presence of the chloro and difluoromethoxy groups would likely disfavor radical formation at adjacent positions due to electronic repulsion.

| Position of Radical Formation | Predicted Relative Stability | Influencing Factors |

| C2 | Moderate | Proximity to two electron-withdrawing groups. |

| C4 | Moderate | Proximity to two electron-withdrawing groups. |

| C5 | Higher | Less steric hindrance and electronic repulsion from substituents. |

| C6 | High | Favorable position for radical formation on a naphthalene ring. |

| C7 | Higher | Less steric hindrance and electronic repulsion from substituents. |

| C8 | Moderate | Potential for steric interaction with the peri-chloro group. |

This table is predictive and based on general principles of radical stability on substituted aromatic rings.

It is important to note that while direct halogenation of the aromatic ring can occur under radical conditions, reactions involving benzylic positions are generally more favorable if an alkyl group were present. wikipedia.org

Solvolysis Reactions and Carbocation Intermediates

Solvolysis of this compound would involve the cleavage of the C-Cl bond, potentially leading to the formation of a naphthyl carbocation. The rate and mechanism of such a reaction would be highly dependent on the stability of this carbocation and the nature of the solvent.

The direct solvolysis of aryl halides, where the halogen is directly attached to the aromatic ring, is generally very slow and requires harsh conditions. This is due to the high energy of the resulting aryl carbocation. The presence of the electron-withdrawing difluoromethoxy group would further destabilize a positive charge on the naphthalene ring, making the formation of a carbocation intermediate even less favorable.

Hypothetical Solvolysis and Carbocation Stability:

If solvolysis were to occur, the formation of a carbocation at the 1-position would be the initial step. The stability of this carbocation would be significantly influenced by the substituents.

| Carbocation Intermediate | Predicted Stability | Rationale |

| 1-(3-(difluoromethoxy)naphthalen-1-yl) cation | Very Low | The positive charge is on an sp2 hybridized carbon of the aromatic ring, which is inherently unstable. The electron-withdrawing difluoromethoxy group further destabilizes the positive charge through inductive effects. |

This table is predictive and based on general principles of carbocation stability.

Given the high instability of the likely carbocation intermediate, a direct SN1-type solvolysis is highly improbable. Alternative mechanisms, such as those involving addition-elimination or benzyne intermediates, might be considered under specific, forceful conditions, but these are beyond the scope of simple solvolysis. It is also possible that neighboring group participation from the difluoromethoxy group could play a role, although this is less common for groups attached to an aromatic ring. nih.gov

Carbocation rearrangements are common in solvolysis reactions when a more stable carbocation can be formed. msu.edu However, in the case of a naphthyl cation, the rigidity of the aromatic system and the high energy of any rearranged carbocation make such rearrangements unlikely under typical solvolysis conditions.

Stereochemical Considerations in Reactions

Stereochemical outcomes are a crucial aspect of chemical reactions, particularly when chiral centers are involved or created. In the case of this compound, the molecule itself is achiral. However, reactions occurring at the naphthalene ring could potentially create chiral products if they lead to the formation of a stereocenter.

Stereoselectivity in Addition Reactions:

If this compound were to undergo an addition reaction that breaks the aromaticity of one of the rings, new sp3-hybridized carbons would be formed. If these carbons become stereocenters, the stereoselectivity of the reaction (i.e., the preferential formation of one stereoisomer over another) would be of interest.

For example, in a hypothetical dearomative photocycloaddition, the approach of the reactant to the naphthalene face could be influenced by the existing substituents, potentially leading to a diastereoselective outcome. acs.org The chloro and difluoromethoxy groups could direct the incoming reactant to the less sterically hindered face of the naphthalene ring.

Formation of Chiral Centers:

| Potential Reaction Type | Formation of Stereocenter(s) | Expected Stereochemical Outcome |

| Catalytic Asymmetric Hydrogenation of one ring | Yes, at C1, C2, C3, and C4 | Potentially enantioselective, depending on the chiral catalyst used. |

| Diastereoselective Epoxidation | Yes, at the carbons of the double bond being epoxidized. | The facial selectivity would be influenced by the steric bulk of the substituents. |

| [4+2] Cycloaddition (Diels-Alder) | Yes, at the bridgehead carbons and substituted positions of the dienophile. | The endo/exo selectivity and facial selectivity would be determined by steric and electronic factors. |

This table presents hypothetical scenarios as no specific reactions of this type have been reported for this compound.

In reactions where a chiral center is not formed, such as simple aromatic substitution, stereochemical considerations are not applicable to the product's structure. However, if the reaction were to proceed through a chiral intermediate or transition state, even if the final product is achiral, understanding the stereochemistry of these transient species can provide valuable mechanistic insights. rsc.org

Derivatization and Functionalization Strategies for 1 Chloro 3 Difluoromethoxy Naphthalene

Modification of the Naphthalene (B1677914) Core for Expanded Molecular Diversity

The naphthalene core of 1-Chloro-3-(difluoromethoxy)naphthalene is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups and the expansion of molecular diversity. The regioselectivity of these substitutions is dictated by the directing effects of the existing chloro and difluoromethoxy substituents.

The chloro group is a deactivating, ortho-, para-directing group, while the difluoromethoxy group is also generally considered to be ortho-, para-directing with a deactivating effect on the aromatic ring. In the case of this compound, the positions on the naphthalene ring are not equivalent. The positions activated by the difluoromethoxy group are C2 and C4, and the positions activated by the chloro group are C2 and C4. Therefore, electrophilic attack is most likely to occur at the C4 and C2 positions, with the C4 position being sterically more accessible.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. This nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can introduce additional halogen atoms onto the naphthalene ring, typically using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst. Friedel-Crafts reactions on naphthalenes can sometimes be complex, with solvent and temperature influencing the regioselectivity. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). The regioselectivity of naphthalene sulfonation is known to be temperature-dependent. bombaytechnologist.in

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-3-(difluoromethoxy)-4-nitronaphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-chloro-3-(difluoromethoxy)naphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-chloro-3-(difluoromethoxy)naphthalene |

| Sulfonation | H₂SO₄, SO₃ (fuming) | This compound-4-sulfonic acid |

Beyond electrophilic substitution, modern cross-coupling reactions provide powerful tools for modifying the naphthalene core. The chloro substituent at the C1 position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group at the C1 position, while a Buchwald-Hartwig amination could install a substituted amine.

Strategies for Further Functionalization of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is generally stable, but its synthesis offers opportunities for introducing further functionality. The incorporation of this group often involves the reaction of a phenol with a difluoromethylating agent. By using a difunctional difluoromethylating agent or by modifying the reaction conditions, it might be possible to introduce additional reactive handles.

While direct functionalization of the C-H bond in the difluoromethoxy group is challenging, radical-based approaches could potentially be employed. For instance, hydrogen atom abstraction followed by trapping with a suitable reagent could lead to further substitution on the difluoromethyl carbon. However, such reactions would likely require harsh conditions and may lack selectivity.

A more practical approach for modifying the difluoromethoxy group involves its initial synthesis. Recent advances in difluoromethylation chemistry have expanded the toolbox of reagents available for introducing the -CF₂H moiety. rsc.org Some of these methods may be adaptable to incorporate additional functionality concurrently with the formation of the difluoromethoxy group.

Orthogonal Reactivity Studies for Selective Transformations

The presence of multiple reactive sites in this compound necessitates careful consideration of orthogonal reactivity to achieve selective transformations. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by choosing appropriate reagents and reaction conditions.

For instance, the chloro group can be selectively targeted for palladium-catalyzed cross-coupling reactions without affecting the difluoromethoxy group or the naphthalene core under specific conditions. Conversely, electrophilic aromatic substitution on the naphthalene ring can be performed while leaving the chloro and difluoromethoxy groups intact.

A potential orthogonal strategy could involve:

Modification of the Naphthalene Core: Perform electrophilic aromatic substitution as the first step. The newly introduced functional group could then be used for further transformations.

Functionalization via the Chloro Group: Utilize the chloro substituent for a cross-coupling reaction to introduce a new moiety.

Late-Stage Functionalization: If methods for the direct functionalization of the difluoromethoxy group become more established, this could be employed as a final step in a synthetic sequence.

The development of protecting group strategies can also play a crucial role in achieving selective transformations. For example, if a highly reactive functional group is introduced onto the naphthalene core, it may need to be protected during subsequent reactions involving the chloro or difluoromethoxy groups.

Applications in Building Complex Molecular Architectures

The derivatization and functionalization of this compound provide building blocks for the construction of more complex molecular architectures. The ability to introduce a variety of functional groups at different positions on the molecule makes it a versatile scaffold for applications in medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry, the difluoromethoxy group is a recognized bioisostere for hydroxyl and thiol groups, often leading to improved metabolic stability and membrane permeability. nih.gov By functionalizing the naphthalene core or the chloro position, libraries of compounds based on the this compound scaffold can be synthesized and screened for biological activity.

In materials science, functionalized naphthalenes are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.gov The introduction of specific chromophores or electronically active groups onto the this compound framework could lead to new materials with tailored optoelectronic properties.

The synthesis of complex, polycyclic aromatic systems can also be envisioned, where this compound serves as a key starting material. For example, intramolecular cyclization reactions following the introduction of appropriate functional groups could lead to novel fused-ring systems.

Table 2: Potential Applications of Functionalized this compound Derivatives

| Derivative Type | Potential Application Area | Rationale |

| Amino-substituted derivatives | Medicinal Chemistry | Precursors for amides, sulfonamides, and other biologically relevant functionalities. |

| Aryl- or Heteroaryl-substituted derivatives (via cross-coupling) | Materials Science | Building blocks for conjugated polymers and small molecules for organic electronics. |

| Acyl-substituted derivatives | Organic Synthesis | Versatile intermediates for further transformations, such as the synthesis of heterocycles. |

| Polyfunctionalized derivatives | Agrochemicals | Exploration of structure-activity relationships for the development of new pesticides or herbicides. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Difluoromethoxy-Substituted Naphthalenes

The introduction of the difluoromethoxy (-OCF₂H) group into aromatic systems, such as the naphthalene (B1677914) core, is of significant interest due to the unique properties this moiety imparts, including increased lipophilicity and metabolic stability. Research is actively pursuing more efficient, scalable, and environmentally benign methods for the synthesis of difluoromethoxy-substituted naphthalenes.

Historically, the synthesis of such compounds has relied on multi-step processes. However, modern organic synthesis is moving towards more direct and versatile approaches. One emerging area is the application of novel difluorocarbene reagents. Difluorocarbene (:CF₂) is a key reactive intermediate for creating the difluoromethoxy group. cas.cncas.cn Over the last decade, significant progress has been made in developing new, non-ozone-depleting difluorocarbene precursors. cas.cn These reagents are often more stable and safer to handle than traditional sources. For instance, reagents like 2-chloro-2,2-difluoroacetophenone and various chlorodifluoromethyl aryl sulfones have been investigated for the O-difluoromethylation of phenols, a key step in forming the Ar-OCF₂H bond. cas.cn

Another promising avenue is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, could potentially be adapted for the direct difluoromethoxylation of naphthalene precursors. While not yet widely established for this specific transformation, the principles of catalyst and ligand design that have revolutionized other cross-coupling reactions could lead to breakthroughs.

Furthermore, electrophilic aromatic cyclization strategies have been used to synthesize fluorinated naphthalenes and could be adapted for difluoromethoxy analogues. csir.co.za These methods often start with readily available precursors and proceed through key intermediates to construct the naphthalene ring system with the desired substitution pattern. A recent study detailed the synthesis of a novel naphthalene-based diarylamide containing a difluoromethoxy group, starting from 6-hydroxy-1-naphthoic acid, showcasing a multi-step but effective pathway to complex derivatives. nih.gov

| Synthetic Strategy | Key Reagents/Catalysts | Description | Potential Advantages |

|---|---|---|---|

| O-Difluoromethylation with Novel :CF₂ Precursors | Chlorodifluoromethyl aryl sulfones, Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Generation of difluorocarbene from a stable precursor, which then reacts with a hydroxyl-naphthalene (naphthol) intermediate. cas.cncas.cn | Improved safety (non-ODS reagents), potentially milder reaction conditions, and better control over the reaction. cas.cn |

| Electrophilic Aromatic Cyclization | Ceric(IV) ammonium nitrate | Construction of the fluorinated naphthalene ring from acyclic precursors, such as O-silylalkenes. csir.co.za | Allows for the synthesis of highly substituted naphthalenes from simple starting materials. csir.co.za |

| Multi-step Synthesis from Functionalized Naphthalenes | Propylphosphonic anhydride (T3P), Cesium Carbonate | A sequential approach involving the coupling of a pre-functionalized naphthalene core (e.g., a naphthol) with other molecules. nih.gov | High control over the final structure, suitable for creating complex derivatives for specific applications like drug discovery. nih.gov |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

The precise control and optimization of synthetic reactions require a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical process development. For the synthesis and modification of compounds like 1-Chloro-3-(difluoromethoxy)naphthalene, these techniques can provide real-time data, leading to improved yields, purity, and safety.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is a powerful tool for characterizing the final structures of fluorinated compounds. nih.govnih.gov The application of flow NMR or process NMR probes allows for the continuous monitoring of reaction progress. For difluoromethoxylation reactions, ¹⁹F NMR is especially valuable as the fluorine signal provides a clean window for observing the consumption of starting materials and the formation of the -OCF₂H group, which has a distinct chemical shift.

Infrared (IR) and Raman spectroscopy are also well-suited for in-situ analysis, often through the use of fiber-optic probes immersed directly into the reaction vessel. These vibrational spectroscopy methods can track changes in functional groups, helping to determine reaction endpoints and identify the formation of key intermediates.

Furthermore, mass spectrometry (MS) techniques, such as Reaction Monitoring Mass Spectrometry (RMMS), can be coupled with reaction systems to provide highly sensitive, real-time analysis of the reaction mixture's composition. This can be crucial for detecting transient intermediates that might be missed by other methods.

| Technique | Type of Information Provided | Application in Naphthalene Synthesis |

|---|---|---|

| Process NMR (¹H, ¹³C, ¹⁹F) | Quantitative analysis of reactants, products, and major intermediates. Structural confirmation. | Monitoring the formation of the difluoromethoxy group via ¹⁹F NMR; tracking the conversion of naphthalene precursors. nih.govnih.gov |

| FT-IR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., C=O, O-H, C-Cl bonds). | Determining reaction kinetics and endpoints by observing the disappearance of starting material peaks and the appearance of product peaks. |

| Reaction Monitoring Mass Spectrometry (RMMS) | Detection of reactants, products, byproducts, and transient intermediates by mass-to-charge ratio. | Provides high-sensitivity tracking of reaction components, useful for complex reaction mixtures and mechanistic studies. |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores within the naphthalene system. | Useful for tracking reactions that involve significant changes to the aromatic system's electronic structure. researchgate.netmdpi.com |

High-Throughput Computational Screening for Derivative Design

Computational chemistry has emerged as a powerful partner to experimental synthesis in the design of new molecules with desired properties. High-throughput computational screening (HTCS) allows for the rapid in-silico evaluation of large virtual libraries of chemical compounds, saving significant time and resources compared to traditional laboratory screening. For a core structure like this compound, HTCS can be used to design derivatives with optimized characteristics for applications in materials science or medicinal chemistry.

The process typically begins with a core scaffold, in this case, the substituted naphthalene ring. Virtual libraries are then generated by computationally adding a wide variety of functional groups at different positions on the molecule. These virtual derivatives are then subjected to a battery of computational tests.

Molecular Docking: A key technique in drug design, molecular docking predicts how a molecule (ligand) will bind to the active site of a biological target, such as a protein or enzyme. nih.govnih.gov For example, naphthalene-based derivatives have been designed and screened as potential inhibitors for enzymes like SARS-CoV PLpro. nih.gov By screening thousands of virtual derivatives of this compound, researchers can prioritize which compounds are most likely to show biological activity and are therefore the best candidates for synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties of molecules, such as their HOMO-LUMO gap, molecular electrostatic potential, and reactivity. samipubco.commdpi.com These properties are crucial for applications in materials science, for instance, in designing new organic semiconductors or dyes.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity or physical properties. ijpsjournal.com Once a QSAR model is built using a set of known compounds, it can be used to predict the activity of new, unsynthesized derivatives, further refining the selection process.

| Computational Method | Purpose | Example Application for Naphthalene Derivatives |

|---|---|---|

| Molecular Docking | Predicting binding affinity and mode to a biological target. | Screening for potential enzyme inhibitors or receptor antagonists in drug discovery. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and spectroscopic properties. | Designing materials with specific optical or electronic properties; understanding reaction mechanisms. samipubco.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or properties of new compounds based on their structure. | Prioritizing derivatives for synthesis based on predicted potency or other desired effects. ijpsjournal.com |

| High-Throughput Computation (HTC) Workflow | Automating the process of generating molecules and predicting their properties for rapid screening. | Accelerating the de novo design of novel energetic materials or other functional molecules. rsc.org |

Exploration of this compound as a Chemical Probe or Intermediate

The utility of a chemical compound is often defined by its ability to serve as a starting point for the creation of more complex and functional molecules. Given its specific substitution pattern, this compound is well-positioned to be a valuable intermediate in organic synthesis and a scaffold for developing chemical probes.

As a synthetic intermediate, the molecule offers two key points for chemical modification: the chloro group and the aromatic naphthalene core. The chlorine atom can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the attachment of other aryl groups, amines, alkynes, and more, providing a straightforward route to a diverse range of complex derivatives. For instance, 1-chloromethyl naphthalene is a well-known intermediate used to synthesize numerous compounds by condensing it with anilines and other nucleophiles. chemicalbook.com

The naphthalene ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups. The difluoromethoxy group is generally a deactivating, meta-directing group in the context of electrophilic aromatic substitution, which could be leveraged to achieve regioselective functionalization.

In the context of chemical probes, the difluoromethoxy-naphthalene core could be incorporated into larger molecules designed to interact with biological systems. The naphthalene moiety itself is a substructure in many approved and investigational drugs. lifechemicals.com The lipophilicity and metabolic stability conferred by the -OCF₂H group make it an attractive feature in medicinal chemistry. beilstein-journals.org Derivatives could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to create probes for imaging biological processes or for identifying protein targets in chemical biology studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-3-(difluoromethoxy)naphthalene, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sequential halogenation and fluorination steps. A common approach includes nucleophilic substitution using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under inert conditions (argon/nitrogen atmosphere) . Controlled temperatures (0–60°C) and solvent selection (e.g., dichloromethane or THF) are critical to avoid side reactions such as over-fluorination or ring decomposition .

- Data : Yields range from 45–75% depending on stoichiometry and catalyst use (e.g., palladium for cross-coupling steps). Purity ≥95% is achievable via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- NMR : NMR identifies fluorine environments (δ −120 to −140 ppm for difluoromethoxy groups) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 244.18 for CHClFO) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the naphthalene core, critical for SAR studies .

Q. How does the electron-withdrawing nature of fluorine substituents affect the compound’s reactivity?

- Mechanistic Insight : The difluoromethoxy group (-OCFH) deactivates the naphthalene ring via inductive effects, reducing electrophilic substitution rates at the 1- and 3-positions. This directs further functionalization to the 6- or 8-positions in nitration/halogenation reactions .

- Example : Bromination at 60°C in acetic acid yields 6-bromo-1-chloro-3-(difluoromethoxy)naphthalene as the major product (85% regioselectivity) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for fluorinated naphthalene derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematic modification of substituent positions (e.g., comparing 1-chloro-3-(difluoromethoxy) vs. 1-chloro-4-(difluoromethoxy) isomers) reveals positional effects on enzyme inhibition .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes, explaining variability in metabolic stability .

- Case Study : this compound shows 30% higher IC against CYP3A4 than its 4-isomer due to steric hindrance differences .

Q. How can environmental persistence and toxicity of this compound be assessed?

- Toxicological Protocols :

- OECD Test Guidelines : Use Daphnia magna acute toxicity assays (48-hour EC) and soil microbial degradation studies (ISO 11266) .

- Bioaccumulation Potential : LogP (2.8) suggests moderate lipophilicity; BCF (bioconcentration factor) <100 indicates low bioaccumulation risk .

Q. What are the methodological challenges in scaling up synthesis while maintaining regioselectivity?

- Challenges :

- Temperature Control : Exothermic fluorination steps require precise cooling to prevent runaway reactions .

- Catalyst Deactivation : Palladium catalysts lose efficacy >5 cycles due to fluorine-induced leaching; alternatives like nickel nanoparticles are being explored .

- Solutions : Microreactor systems improve heat dissipation and mixing, achieving 90% yield at 100 g scale .

Q. How do fluorination patterns influence metabolic stability in pharmacokinetic studies?

- Data :

- Microsomal Stability : Rat liver microsome assays show t = 45 minutes for this compound vs. 22 minutes for non-fluorinated analogs .

- Mechanism : Fluorine’s electronegativity reduces oxidative metabolism by CYP450 enzymes, enhancing plasma stability .

Methodological Recommendations

- Purity Assurance : Use LC-MS with charged aerosol detection (CAD) for quantifying trace impurities (<0.1%) .

- Safety Protocols : Handle fluorinated intermediates in fume hoods with PFAS-free gloves; avoid aqueous waste due to potential HF release .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.